
(4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone” is a compound that has been offered by Benchchem. It is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are widely found throughout nature and are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Mecanismo De Acción
Target of Action
It is known that quinoline and piperidine moieties are common in many bioactive compounds . Quinoline derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . Piperidine derivatives, on the other hand, are found in many pharmaceuticals and have been associated with various therapeutic applications .
Mode of Action
Compounds containing quinoline and piperidine moieties often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation or activity of the target molecules, thereby exerting their biological effects.
Biochemical Pathways
For instance, some quinoline derivatives have been found to inhibit cholinesterases, potentially affecting neurotransmission .
Pharmacokinetics
For instance, the presence of the piperidine moiety could potentially enhance the compound’s bioavailability, as piperidine is a common structural feature in many bioactive compounds .
Result of Action
Based on the known activities of quinoline and piperidine derivatives, it can be speculated that this compound may have potential antiviral, anti-inflammatory, or anticancer effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its chemical properties make it amenable to a range of analytical techniques. However, this compound also has some limitations. Its biological activity can be affected by factors such as pH, temperature, and solvent conditions, which can make it difficult to reproduce results across different experiments.
Direcciones Futuras
There are several future directions for research on (4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone. One area of interest is the development of this compound-based drug delivery systems for targeted therapy. Another area of interest is the optimization of the synthesis method for this compound to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of (4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone involves the reaction of 8-hydroxyquinoline with piperidine and o-tolyl ketone in the presence of a catalyst. The reaction proceeds through a series of steps involving nucleophilic addition, cyclization, and oxidation, resulting in the formation of this compound. The synthesis of this compound has been reported in various scientific journals, and the method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
(4-(Quinolin-8-yloxy)piperidin-1-yl)(o-tolyl)methanone has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been investigated for its potential use as a drug delivery system due to its ability to target specific cells and tissues.
Propiedades
IUPAC Name |
(2-methylphenyl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-16-6-2-3-9-19(16)22(25)24-14-11-18(12-15-24)26-20-10-4-7-17-8-5-13-23-21(17)20/h2-10,13,18H,11-12,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTJHAAYBRMHKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


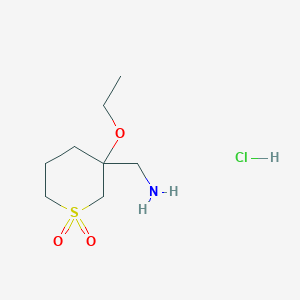
![1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2409952.png)
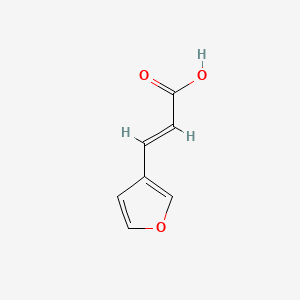
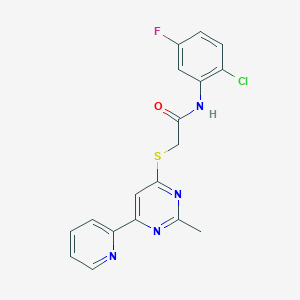
![N-(3,5-dimethoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2409957.png)
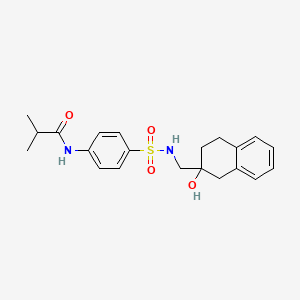
![2-(3-methyl-2,6-dioxo-8-{[4-(propan-2-yl)phenyl]amino}-2,3,6,7-tetrahydro-1H-purin-7-yl)acetic acid](/img/structure/B2409961.png)
![N-(3,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2409962.png)

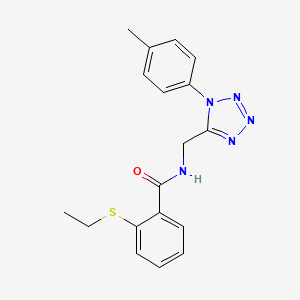
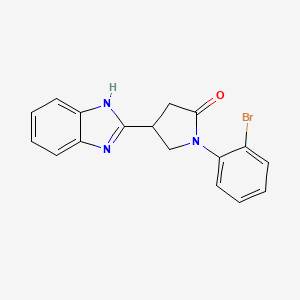
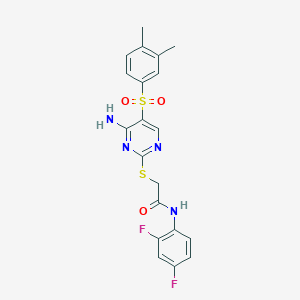
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isopropyloxalamide](/img/structure/B2409971.png)